7-Methyl-4-phenyl-5-propoxy-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4-phenyl-5-propoxy-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The chromen-2-one scaffold is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and biological evaluation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-phenyl-5-propoxy-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-2H-chromen-2-one with 7-methyl-5-propoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-phenyl-5-propoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydrochromen-2-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-4-phenyl-5-propoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial and fungal cell wall synthesis. The compound’s anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5-((2-methyl-2-propenyl)oxy)-4-phenyl-2H-chromen-2-one
- 7-Methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- 5-Methoxy-7-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
7-Methyl-4-phenyl-5-propoxy-chromen-2-one stands out due to its unique combination of structural features, which contribute to its diverse biological activities. The presence of the propoxy group at the 5-position and the phenyl group at the 4-position enhances its ability to interact with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-methyl-4-phenyl-5-propoxychromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-3-9-21-16-10-13(2)11-17-19(16)15(12-18(20)22-17)14-7-5-4-6-8-14/h4-8,10-12H,3,9H2,1-2H3 |
InChI Key |
GPLFVIIVNMYSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.